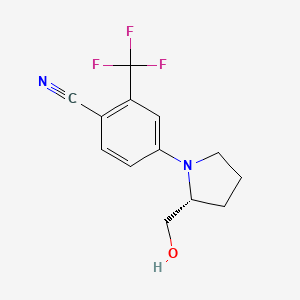
18-O-Desmethyl Vinorelbine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
18-O-Desmethyl Vinorelbine is a chemical compound with the molecular formula C44H52N4O8 and a molecular weight of 764.9 . It is used for scientific research and development and is not intended for use in humans or animals .
Molecular Structure Analysis
The molecular structure of 18-O-Desmethyl Vinorelbine is complex, with multiple chiral centers . The compound is characterized by a large number of carbon, hydrogen, nitrogen, and oxygen atoms . The exact structure can be represented by the SMILES string provided in the resources .Physical And Chemical Properties Analysis
18-O-Desmethyl Vinorelbine has a molecular weight of 764.91 . The compound is likely solid at room temperature, given its chemical structure and the properties of similar compounds. More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Mécanisme D'action
While the mechanism of action for 18-O-Desmethyl Vinorelbine specifically is not provided, Vinorelbine, a related compound, is known to bind to tubulin and inhibit microtubule formation, arresting the cell at metaphase by disrupting the formation of the mitotic spindle . It is specific for the M and S phases .
Safety and Hazards
18-O-Desmethyl Vinorelbine is suspected of causing genetic defects and damaging the unborn child . It may cause an allergic skin reaction . In case of exposure, it is recommended to wash the affected area with soap and water, rinse eyes with plenty of water for at least 15 minutes, and seek medical attention .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 18-O-Desmethyl Vinorelbine involves the conversion of Vinorelbine to 18-O-Desmethyl Vinorelbine by removing the O-methyl group from position 18.", "Starting Materials": [ "Vinorelbine", "Hydrogen gas", "Palladium on carbon", "Methanol", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Water" ], "Reaction": [ "Vinorelbine is dissolved in methanol and hydrogen gas is bubbled through the solution in the presence of palladium on carbon catalyst to remove the O-methyl group at position 18.", "The reaction mixture is filtered to remove the catalyst and the solvent is evaporated under reduced pressure.", "The resulting residue is dissolved in hydrochloric acid and stirred at room temperature for 2 hours.", "The pH of the solution is adjusted to basic using sodium hydroxide and the mixture is extracted with ethyl acetate.", "The organic layer is separated and washed with water, then dried over anhydrous sodium sulfate.", "The solvent is evaporated under reduced pressure to obtain 18-O-Desmethyl Vinorelbine as a white solid." ] } | |
Numéro CAS |
868596-47-8 |
Nom du produit |
18-O-Desmethyl Vinorelbine |
Formule moléculaire |
C₄₄H₅₂N₄O₈ |
Poids moléculaire |
764.91 |
Synonymes |
(2β,3β,4β,5α,12R,19α)-4-(Acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-8-carboxy-4-ethyl-1,3,6,7,8,9-hexahydro-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methylaspidospermidine-3-carboxylic Acid Methyl Ester; Vinorelbine Impurity |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



